Boc-L-His(Tos)-PAM resin (100-200 mesh)

Description

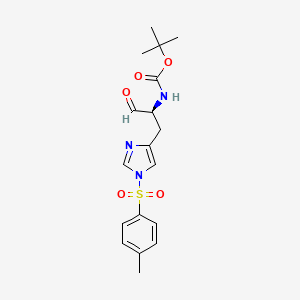

Boc-L-His(Tos)-PAM resin is a specialized solid-phase peptide synthesis (SPPS) support designed for the sequential assembly of peptides using the tert-butoxycarbonyl (Boc) protection strategy. The resin consists of a polystyrene matrix cross-linked with 1% divinylbenzene (DVB), functionalized with a phenylacetamidomethyl (PAM) linker. The histidine residue is pre-attached to the resin with two protecting groups:

- Boc: Protects the α-amino group, removable via trifluoroacetic acid (TFA).

- Tosyl (Tos): Protects the imidazole side chain of histidine, requiring strong acidic conditions (e.g., hydrofluoric acid, HF) for cleavage .

Key specifications include:

- Mesh size: 100-200 mesh (particle diameter: 75–150 µm), optimizing solvent accessibility and reaction kinetics.

- Loading capacity: 0.7–1.3 mmol/g, typical for PAM resins .

- Cross-linking: 1% DVB, balancing mechanical stability and swelling properties .

This resin is widely used in synthesizing histidine-containing peptides, particularly for sequences requiring selective side-chain deprotection .

Properties

Molecular Formula |

C18H23N3O5S |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-3-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C18H23N3O5S/c1-13-5-7-16(8-6-13)27(24,25)21-10-14(19-12-21)9-15(11-22)20-17(23)26-18(2,3)4/h5-8,10-12,15H,9H2,1-4H3,(H,20,23)/t15-/m0/s1 |

InChI Key |

PAKCMNTZXOQMIK-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C=O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C=O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hydrogen pimelate can be synthesized through the esterification of pimelic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of ethyl hydrogen pimelate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl hydrogen pimelate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pimelic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pimelic acid.

Reduction: Heptanediol.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Ethyl hydrogen pimelate is utilized in several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: It is used as an intermediate in the synthesis of active pharmaceutical ingredients.

Agrochemicals: It is employed in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of ethyl hydrogen pimelate depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations to form desired products. In pharmaceuticals, its mechanism involves its conversion to active compounds that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Resins and Compounds

Boc-L-His(Tos)-PAM vs. Other Boc-Protected Amino Acid Resins

(a) Boc-Ser(Bzl)-PAM Resin (100-200 Mesh)

- Amino acid: Serine (Ser) with benzyl (Bzl) side-chain protection.

- Loading : 0.3–1.5 mmol/g, overlapping with Boc-L-His(Tos)-PAM but with higher variability .

- Applications: Suitable for serine-rich peptides; Bzl protection is stable under standard Boc deprotection conditions but requires hydrogenolysis for removal .

- Key difference : Serine lacks the nucleophilic imidazole group of histidine, simplifying side-chain management but limiting utility in metal-binding or catalytic peptide designs .

(b) Boc-L-Arg(Tos)-PAM Resin

- Amino acid: Arginine (Arg) with Tosyl protection on the guanidino group.

- Loading : ~0.7–1.2 mmol/g, comparable to Boc-L-His(Tos)-PAM .

- Applications : Ideal for synthesizing arginine-containing peptides (e.g., cell-penetrating peptides).

- Key difference : Arg(Tos) requires prolonged HF treatment for deprotection, increasing risk of side reactions compared to His(Tos) .

Boc-L-His(Tos)-PAM vs. Trityl (Trt)-Protected Histidine Resins

Boc-L-His(Trt)-MBHA Resin

- Protection : Trityl (Trt) on the imidazole side chain, labile under mild acidic conditions (e.g., 1% TFA) .

- Loading : 0.3–0.8 mmol/g, lower than Boc-L-His(Tos)-PAM due to steric hindrance from Trt .

- Applications : Preferred for sequences requiring orthogonal deprotection strategies (e.g., Fmoc/Boc hybrid synthesis).

- Key difference : Trt’s mild deprotection reduces side-chain degradation risks but limits compatibility with HF-based cleavage .

Boc-L-His(Tos)-PAM vs. Fmoc-Based Resins

Fmoc-Ala-Wang Resin (100-200 Mesh)

- Linker : Wang linker (acid-labile), cleaved with 95% TFA.

- Protection: Fluorenylmethyloxycarbonyl (Fmoc) on α-amino groups, removed via piperidine .

- Loading : 0.4–1.0 mmol/g, slightly lower than PAM resins due to linker chemistry .

- Applications : Dominant in Fmoc-SPPS workflows; unsuitable for Boc strategies.

- Key difference : Fmoc’s base-sensitive deprotection avoids HF use but necessitates orthogonal side-chain protection .

Boc-L-His(Tos)-PAM vs. Non-PAM Resins

Merrifield Resin (Chloromethylated Polystyrene)

- Linker: Chloromethyl groups, requiring nucleophilic substitution for amino acid attachment.

- Loading : 0.5–1.5 mmol/g, similar to PAM resins but with less stability under repetitive coupling conditions .

- Applications : Historically significant but largely replaced by PAM and Wang resins due to side reactions during elongation .

Comparative Data Table

Critical Analysis of Research Findings

- Loading Capacity : Boc-L-His(Tos)-PAM’s 0.7–1.3 mmol/g range ensures high peptide yield while minimizing steric hindrance, outperforming Trt-protected resins .

- Side-Chain Stability : Tosyl’s acid resistance prevents premature deprotection during Boc removal (50% TFA), critical for histidine’s imidazole integrity .

- Compatibility : PAM linkers require HF for cleavage, limiting use in high-throughput Fmoc workflows but offering robustness in Boc strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.